
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenylboronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
The phenylboronic acid moiety is then attached through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
科学研究应用
Chemistry
In chemistry, (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the oxadiazole ring can interact with biological targets, making it a valuable scaffold in the development of new therapeutics.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of high-performance materials.
作用机制
The mechanism of action of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects or functional properties in materials.
相似化合物的比较
Similar Compounds
Similar compounds to (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)boronic acid include:
- (4-(Trifluoromethyl)phenyl)boronic acid
- (4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)boronic acid
- (4-(5-(Trifluoromethyl)-1,2,4-thiadiazol-3-yl)phenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the trifluoromethyl group and the oxadiazole ring in a single molecule. This unique combination imparts distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C9H6BF3N2O3 |
|---|---|
分子量 |
257.96 g/mol |
IUPAC 名称 |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)8-14-7(15-18-8)5-1-3-6(4-2-5)10(16)17/h1-4,16-17H |
InChI 键 |
BKBCROBYYOUMSJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



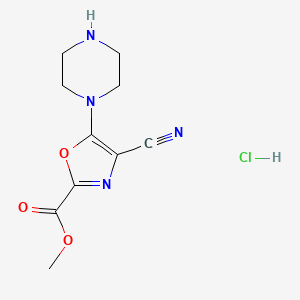
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

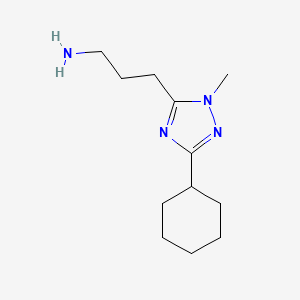

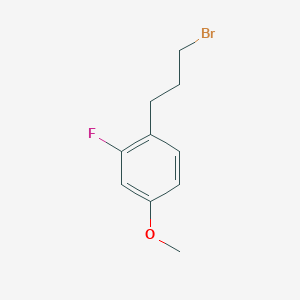

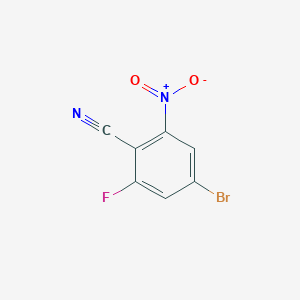
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)
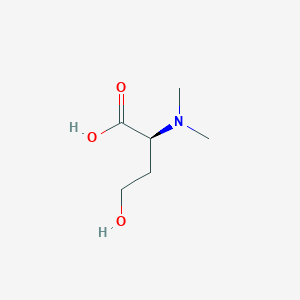


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
